1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
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Overview
Description
1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C12H16N4. It is characterized by the presence of a benzodiazole ring fused to a piperidine ring, with an amine group attached to the piperidine.
Preparation Methods
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment to Piperidine: The benzodiazole is then reacted with piperidine derivatives under specific conditions to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine: This compound has a similar structure but with the amine group attached to a different position on the piperidine ring.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: This compound has a benzimidazole ring instead of a benzodiazole ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-5-7-16(8-6-9)12-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGKJVEEBYFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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